molecular formula C9H15NO5S B2424700 Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate CAS No. 2089649-97-6

Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate

Cat. No.: B2424700
CAS No.: 2089649-97-6
M. Wt: 249.28
InChI Key: OXSRFCSSXSEIMB-UHFFFAOYSA-N
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Description

Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate is a synthetic compound with the molecular formula C₉H₁₅NO₅S and a molecular weight of 249.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxathiazaspiro ring system. The tert-butyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

The synthesis of Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic ring system through a series of cyclization reactions. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the oxathiazaspiro ring . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. The oxathiazaspiro ring system can also participate in various chemical reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its combination of the Boc-protecting group and the oxathiazaspiro ring system, which provides versatility in synthetic applications and potential biological activity.

Properties

IUPAC Name

tert-butyl 5,5-dioxo-4-oxa-5λ6-thia-6-azaspiro[2.4]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S/c1-8(2,3)14-7(11)10-6-9(4-5-9)15-16(10,12)13/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSRFCSSXSEIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)OS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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